1,1,1,7-Tetrachloro-3,5-dimethyloctane

Catalog No.
S15784158
CAS No.
17977-23-0
M.F
C10H18Cl4
M. Wt
280.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,7-Tetrachloro-3,5-dimethyloctane

CAS Number

17977-23-0

Product Name

1,1,1,7-Tetrachloro-3,5-dimethyloctane

IUPAC Name

1,1,1,7-tetrachloro-3,5-dimethyloctane

Molecular Formula

C10H18Cl4

Molecular Weight

280.1 g/mol

InChI

InChI=1S/C10H18Cl4/c1-7(5-9(3)11)4-8(2)6-10(12,13)14/h7-9H,4-6H2,1-3H3

InChI Key

DHJBGJUSSPJFNV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)CC(Cl)(Cl)Cl)CC(C)Cl

1,1,1,7-Tetrachloro-3,5-dimethyloctane is a chlorinated organic compound with the molecular formula C10H18Cl4C_{10}H_{18}Cl_4 and a molecular weight of 280.1 g/mol. This compound features a unique structure characterized by three asymmetrical carbon atoms and non-equivalent terminal groups, allowing it to exist in four diastereomeric racemic modifications. The IUPAC name reflects its complex arrangement of chlorine and methyl groups, which significantly influences its chemical behavior and reactivity .

, primarily substitution and epimerization. The presence of asymmetrical carbon atoms contributes to its reactivity profile, making it susceptible to stereospecific reactions. The compound can undergo radical reactions, particularly in the context of telomerization processes where it is formed from propylene and carbon tetrachloride . The stereochemical properties of this compound play a crucial role in its reactivity, affecting the outcomes of these reactions.

The synthesis of 1,1,1,7-tetrachloro-3,5-dimethyloctane typically involves the radical telomerization of propylene with carbon tetrachloride. This reaction can be catalyzed by transition metal compounds that influence the yield and distribution of diastereomers produced during the synthesis. The process highlights the importance of reaction conditions in determining the stereochemical outcomes of the synthesized product .

This compound finds applications primarily in research settings where its unique stereochemical properties are explored. It serves as a model compound for studying stereochemical behavior and reaction mechanisms in organic chemistry. Its chlorinated structure also makes it relevant for investigations into environmental chemistry and toxicology .

Several compounds share structural similarities with 1,1,1,7-tetrachloro-3,5-dimethyloctane:

  • Tetrachloroethane: A simpler chlorinated alkane with two carbon atoms.
  • Hexachlorocyclohexane: A more complex chlorinated compound known for its insecticidal properties.
  • Trichloroethylene: A volatile chlorinated solvent used in industrial applications.

Comparison Table

Compound NameMolecular FormulaUnique Features
1,1,1,7-Tetrachloro-3,5-dimethyloctaneC10H18Cl4Four diastereomers; unique stereochemistry
TetrachloroethaneC2H2Cl4Simpler structure; less steric complexity
HexachlorocyclohexaneC6H6Cl6Known for biological activity; cyclic structure
TrichloroethyleneC2HCl3Volatile; used as a solvent

The uniqueness of 1,1,1,7-tetrachloro-3,5-dimethyloctane lies in its specific arrangement of chlorine and methyl groups that confer distinct reactivity and stereochemical properties compared to these similar compounds .

XLogP3

5.9

Exact Mass

280.013311 g/mol

Monoisotopic Mass

278.016261 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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